6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[2,3-d]pyrimidine core structure with an ethyl group at the 6th position and a methylthio group at the 2nd position. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with ethyl acetoacetate and elemental sulfur, followed by cyclization with formamide. The reaction conditions often include heating the mixture to reflux in the presence of a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Desulfurized thienopyrimidine derivatives.
Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are
Properties
IUPAC Name |
6-ethyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-3-5-4-6-7(12)10-9(13-2)11-8(6)14-5/h4H,3H2,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSFICIFOLLTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(NC2=O)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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